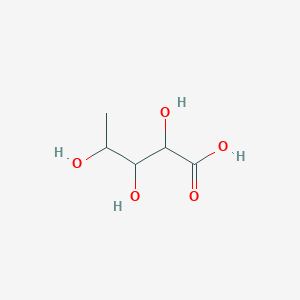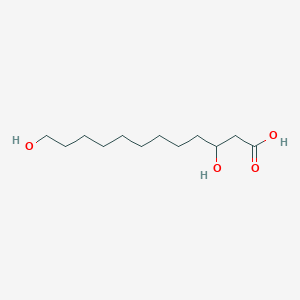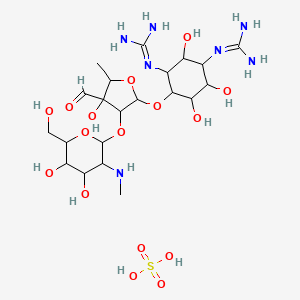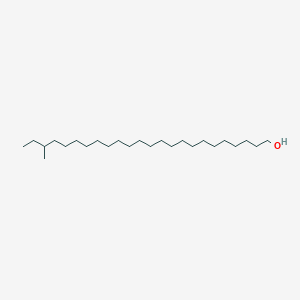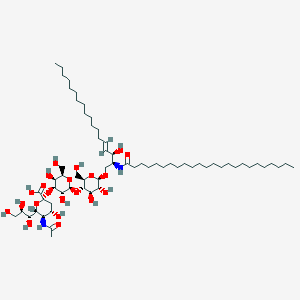
alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0) is a sialotriaosylceramide consisting of beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-beta-D-Glc attached to the primary hydroxy function of ceramide(d18:1/24:0). It has a role as a mouse metabolite. It derives from a tetracosanoic acid.
Scientific Research Applications
GM2 Ganglioside and Tay-Sachs Disease
GM2 ganglioside, of which alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0) is a variant, is significantly relevant in the study of Tay-Sachs disease. This ganglioside was extracted and characterized from a Variant B Tay-Sachs human brain. The GM2 species were characterized by various methods, including gas-chromatography and mass spectrometry, revealing different ceramide structures (Mauri et al., 2003).
Ganglioside Lactonization Studies
Research has shown that gangliosides containing the disialosyl residue, including alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc, can undergo lactonization in the presence of acid. This process was studied in detail on GD1b ganglioside, providing insights into the structural transformations and chemical behavior of these compounds (Bassi et al., 1989).
Sialoadhesin-Sialyl Lactose Complex
In a study combining NMR experiments with computational modeling, the interaction between sialoadhesin and sialylated lactose, including structures like alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc, was investigated. This research provided detailed insights into the molecular basis of biological recognition involving these complex structures (Bhunia et al., 2004).
Role in Sialyl Lewis(x) Binding to E-selectin
The interaction of sialyl Lewisx, which includes the structure of alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc, with E-selectin was studied using saturation transfer difference NMR experiments. This research is crucial in understanding cell adhesion processes, with implications in immunology and cellular communication (Rinnbauer et al., 2003).
properties
Product Name |
alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/24:0) |
|---|---|
Molecular Formula |
C65H120N2O21 |
Molecular Weight |
1265.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C65H120N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h36,38,46-51,53-63,68-70,72-74,76-80H,4-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1 |
InChI Key |
JUZJEIYRVNAPCT-AKLUEIBQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



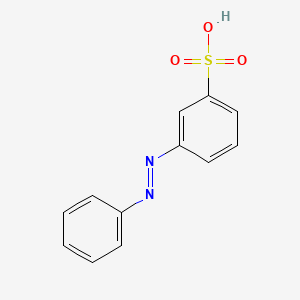
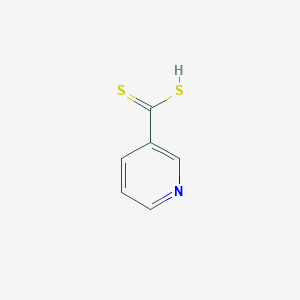
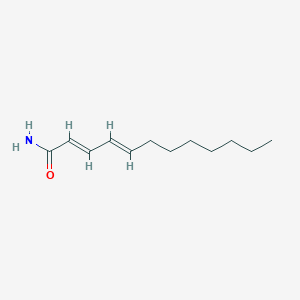
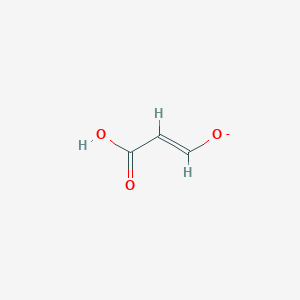
![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)
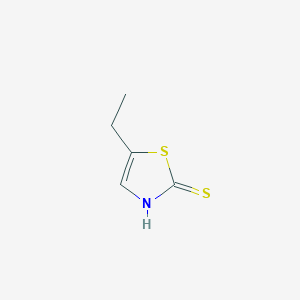
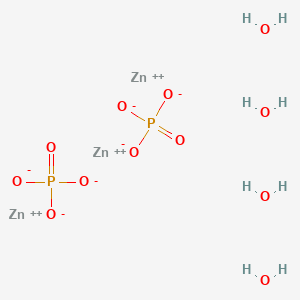
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
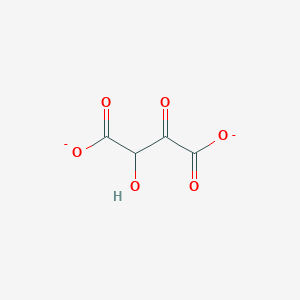
![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
